Monostearin
Description
Glyceryl monostearate (GMS), chemically known as 2,3-dihydroxypropyl octadecanoate (C21H42O4), is a mixture of monoacylglycerols, predominantly monostearoylglycerol, with minor amounts of di- and triacylglycerols . It is a white, waxy solid with a melting point of 60.93–65.50°C . GMS is widely utilized in pharmaceuticals, food, and cosmetics due to its emulsifying, stabilizing, and structuring properties. Pharmacopeial standards (USP-NF, Ph.Eur.) recognize its role as an excipient in oral, topical, and sustained-release formulations . In food, it improves texture in ice cream, bread, and margarine, while in pharmaceuticals, it enhances drug encapsulation in lipid nanoparticles (SLNs) and retards drug release in matrix tablets .
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
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Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
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| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glyceryl monostearate | |
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| Record name | (R)-2,3-Dihydroxypropyl stearate | |
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| Record name | Glyceryl monostearate [JAN:NF] | |
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| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
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| Record name | Glyceryl monostearate | |
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| Record name | Glycerol 1-monostearate | |
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| Record name | Stearic acid, monoester with glycerol | |
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| Record name | GLYCERYL 1-STEARATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl monostearate can be synthesized through several methods:
Esterification: This involves the reaction of glycerol with stearic acid in the presence of an acid catalyst.
Transesterification: This method involves the reaction of glycerol with triglycerides (from vegetable or animal fats) under basic conditions. .
Industrial Production Methods:
Glycerolysis: This process involves the reaction of triglycerides with glycerol.
Two-Step Method: This involves the initial esterification of glycerol with stearic acid to form an intermediate product, followed by hydrolysis to yield glyceryl monostearate.
Chemical Reactions Analysis
Esterification Reaction
Reaction Equation :
Conditions :
-
Catalysts : Strong bases (e.g., NaOH, KOH) or acids (e.g., HPO) .
-
Temperature : 180–250°C for acid-catalyzed reactions; 170–240°C for base-catalyzed processes .
-
Pressure : Vacuum (-0.06 to -0.09 MPa) to remove water and shift equilibrium .
Key Findings :
-
Base catalysis (NaOH) yields 40–60% monoesters , but requires post-reaction neutralization and distillation .
-
Acid catalysis (e.g., HSO) achieves higher monoester purity (80–90%) but demands costly catalysts like tetraethyl ammonium iodide .
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica lipase B) enable selective GMS synthesis under milder conditions .
Reaction Parameters:
| Parameter | Optimal Value | Conversion Efficiency |
|---|---|---|
| Molar Ratio (SA:Glycerol) | 1:3 | 82% in 2 hours |
| Solvent | tert-Butanol | 76% monoester yield |
| Temperature | 60°C | Minimal diacylglycerol formation |
Mechanism :
-
Lipases exhibit regiospecificity , favoring esterification at sn-1/3 positions of glycerol .
-
Solvents (e.g., n-hexane) enhance substrate miscibility and reduce viscosity .
Thermodynamic Feasibility
Thermodynamic analysis of glycerolysis reveals:
| Property | Value (ΔG, ΔH, ΔS) |
|---|---|
| Gibbs Free Energy | -1.074 kJ/mol (spontaneous) |
| Enthalpy Change | +45.69 kJ/mol (endothermic) |
| Entropy Change | +1.144 kJ/mol·K |
Equilibrium Constant (K) :
Base vs. Acid Catalysis: Equilibrium Limitations
-
Base-Catalyzed Reactions :
-
Acid-Catalyzed Reactions :
Reaction Steps:
-
Crude Ester Synthesis :
-
Distillation :
Product Specifications :
| Property | Value |
|---|---|
| Acid Value | ≤0.4 mg KOH/g |
| Freezing Point | 64–66°C |
| Purity | ≥99.2% |
Hydrolysis and Stability
GMS undergoes hydrolysis in aqueous or acidic conditions:
Scientific Research Applications
Pharmaceutical Applications
GMS serves multiple roles in pharmaceutical formulations, primarily as an excipient. Its properties enable it to function effectively as an emulsifying agent, solubilizing agent, stabilizing agent, and lubricant for tablets and capsules. The following table summarizes the key pharmaceutical applications of GMS:
| Application | Description |
|---|---|
| Emulsifying Agent | Facilitates the mixing of water and oil phases in formulations. |
| Solubilizing Agent | Increases the solubility of lipophilic drugs in aqueous environments. |
| Stabilizer | Enhances the stability of formulations by preventing phase separation. |
| Lubricant | Reduces friction during tablet compression and capsule filling. |
Case Study: Drug Delivery Systems
Recent studies have explored GMS's role in drug delivery systems, particularly in solid lipid nanoparticles (SLNs). For instance, a study demonstrated that GMS was utilized to prepare SLNs for the delivery of Paclitaxel, a chemotherapeutic agent. The SLNs exhibited favorable physicochemical characteristics, including a mean particle size of 226 nm and a high entrapment efficiency of 92.43% at pH 7.4 . This indicates that GMS can effectively encapsulate drugs and control their release profiles.
Another innovative application involved the development of a thermal-sensitive drug delivery system using a blend of glyceryl monooleate (GMO) and GMS. This system was designed for localized chemotherapy, showcasing GMS's potential in creating responsive drug delivery matrices .
Food Technology Applications
In food technology, GMS is primarily used as an emulsifier to improve texture and stability in various products. It enhances the quality of emulsions by stabilizing fat globules, which is crucial in products like ice cream and margarine. The following table outlines its applications in food technology:
| Food Application | Function |
|---|---|
| Ice Cream | Improves texture and prevents ice crystal formation during freezing. |
| Bakery Products | Enhances dough stability and texture by acting as an emulsifier. |
| Margarine | Stabilizes fat emulsions, improving spreadability and shelf life. |
Case Study: Emulsion Stability
A comparative study highlighted how GMS influences the crystalline properties of fats within emulsions, thereby enhancing product quality . This research underscores the importance of GMS in maintaining emulsion stability in food products.
Cosmetic Applications
GMS is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and provides moisture retention in creams and lotions. The following table summarizes its cosmetic applications:
| Cosmetic Application | Function |
|---|---|
| Moisturizers | Acts as an emollient to soften and hydrate skin. |
| Creams and Lotions | Stabilizes emulsions and enhances texture. |
| Makeup Products | Serves as a thickening agent to improve product consistency. |
Research Insights
Research has shown that GMS can affect bioavailability when used as an emulsifier in processed foods. A study indicated that GMS could increase internal exposure levels to phthalate esters (PAEs) in male rats, suggesting potential implications for reproductive health . This highlights the need for further investigation into the safety profiles of GMS when used in food products.
Mechanism of Action
Glyceryl monostearate is often compared with other monoglycerides and emulsifiers:
Glyceryl Distearate: Similar in structure but contains two stearic acid molecules. It is less commonly used as an emulsifier.
Glyceryl Monolaurate: Contains lauric acid instead of stearic acid, making it more effective in antimicrobial applications.
Polysorbates: Synthetic emulsifiers that are more hydrophilic and used in a wider range of applications.
Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier in both food and pharmaceutical applications .
Comparison with Similar Compounds
Glyceryl Behenate
- Structure/Properties : A C22 fatty acid ester with a higher melting point (77.47°C) compared to GMS .
- Applications: Used in nanostructured lipid carriers (NLCs) for higher thermal stability.
- Performance: In SLNs, glyceryl behenate forms larger nanoparticles due to its longer carbon chain, reducing entrapment efficiency compared to shorter-chain lipids like glyceryl trimyristate (C14) . A physical mixture of glyceryl behenate and GMS (1:1) exhibits an intermediate melting point (74.53°C), enabling tailored drug-release profiles .
Glyceryl Monolaurate
- Structure/Properties : A C12 fatty acid ester with lower crystallinity than GMS.
- Applications : Used in oleogels for food structuring.
- Performance : Oleogels with GMS demonstrate superior thermal stability and mechanical strength due to higher crystallinity, making GMS preferable for applications requiring deformation resistance .
Stearic Acid
- Structure/Properties : A C18 saturated fatty acid (melting point ~69–70°C).
- Applications : Often combined with GMS in sustained-release matrices.
- Performance : GMS-stearic acid combinations synergistically retard drug release more effectively than either lipid alone. For example, Verapamil HCl matrices with both lipids showed prolonged release kinetics .
Glyceryl Trimyristate
- Structure/Properties : A C14 triglyceride with lower polarity than GMS.
- Applications : Used in microemulsions and SLNs.
- Performance: Shorter chains facilitate surfactant interface penetration, yielding smaller nanoparticles (e.g., 14 nm vs. GMS-based SLNs) and higher drug entrapment efficiency . However, GMS’s polarity enables microemulsion formation, which glyceryl tristearate (C18) cannot achieve .
Key Data Tables
Table 1: Thermal and Structural Properties
Table 2: Functional Performance in Drug Delivery
Research Findings and Mechanistic Insights
- Polymorphism and Crystallinity : GMS promotes β′-crystal formation in palm stearin, reducing crystal size and improving stability in margarine and shortening .
- Thermal Behavior : Lower melting point than glyceryl behenate allows GMS to form SLNs without high-temperature processing, preserving heat-sensitive drugs .
- Synergistic Effects : Combining GMS with beeswax or stearic acid modifies drug release; e.g., GMS-beeswax SLNs reduced p-methoxycinnamic acid flux by 17% compared to beeswax alone .
Biological Activity
Glyceryl monostearate (GMS), a monoglyceride derived from glycerol and stearic acid, is widely recognized for its applications in food, cosmetics, and pharmaceuticals. This article explores the biological activity of GMS, focusing on its role in drug delivery systems, emulsification, and potential health effects based on various research findings.
Chemical Structure and Properties
GMS is characterized by its amphiphilic nature, featuring a long hydrophobic alkyl chain (C18) and a hydrophilic glycerol head group. This structure allows GMS to function effectively as an emulsifier, stabilizing mixtures of oil and water. Its properties include:
- Molecular Formula : C21H42O4
- Molecular Weight : 358.57 g/mol
- Appearance : White to off-white waxy solid
Biological Activity
1. Drug Delivery Systems
GMS has been extensively studied for its applications in controlled drug delivery systems. It serves as a matrix for solid lipid nanoparticles (SLNs) which enhance the bioavailability of poorly soluble drugs. For instance:
- Docetaxel Delivery : A study demonstrated that GMS-based SLNs provided controlled release of docetaxel with an in-vitro release profile showing 68% drug release over 24 hours, indicating effective encapsulation and sustained release characteristics .
| Parameter | Result |
|---|---|
| Particle Size | ~100 nm |
| Entrapment Efficiency | High |
| Release Profile | 68% in 24 hours |
2. Emulsification and Stabilization
GMS is commonly used as an emulsifier in food products and pharmaceuticals due to its ability to stabilize emulsions. Its effectiveness can be attributed to its surfactant properties, which lower surface tension between immiscible liquids.
- Thermal-Sensitive Drug Delivery : Research has shown that GMS can be combined with other lipids to create thermally responsive drug delivery systems. A study involving a blend of glyceryl monooleate and GMS indicated a phase transition at physiological temperatures, making it suitable for local chemotherapy applications .
3. Biocompatibility and Toxicity Studies
GMS is generally recognized as safe (GRAS) for use in food products. However, studies have examined its biocompatibility in drug formulations:
- Cytotoxicity Assessment : In vitro studies indicated that GMS exhibits low cytotoxicity and is biocompatible when used in drug formulations such as ciprofloxacin sustained-release tablets .
- Immunotoxicity Evaluation : A study assessing the immunotoxic effects of GMS in combination with phthalate esters found no significant changes in immune markers, suggesting that GMS does not adversely affect immune function .
Case Studies
- Sustained Release Antibiotic Delivery : An implantable delivery system using GMS was designed for cefazolin delivery to prevent surgical infections. The study monitored drug release kinetics in simulated subcutaneous conditions, demonstrating effective localized delivery .
- Thermal Response Drug Delivery : A case study on a GMS-based matrix for local chemotherapy highlighted the material's ability to respond to external stimuli (temperature), enhancing the controlled release of encapsulated drugs .
Q & A
Q. How do pharmacopeial standards for GMS grades influence experimental reproducibility in formulation studies?
Pharmacopeial standards (e.g., USP, Ph.Eur.) classify GMS into grades such as Type I, II, III, 40-55, and 90% monoglycerides, which dictate purity, fatty acid composition, and allowable impurities (e.g., free glycerol ≤6.0%) . These standards ensure batch consistency by specifying limits for heavy metals, arsenic, and fatty acid profiles. Researchers must select grades aligned with intended applications (e.g., 90% monoglycerides for sustained-release matrices) and verify compliance via monographs to minimize variability in emulsification, polymorphism, or drug release outcomes .
Q. What analytical methods are recommended for quantifying free glycerol and monoglyceride content in GMS?
- Free glycerol : Use reverse-phase HPLC with a C18 column, isocratic elution (THF:water), and refractive index detection. Prepare calibration curves (0.4–4.0 mg/mL glycerol in THF) and calculate free glycerol percentage via (glycerol concentration/GMS concentration) × 100 .
- Monoglycerides : Size-exclusion chromatography (SEC) or propionylation followed by GC-FID to quantify mono-, di-, and triacylglycerols. The USP-NF method specifies SEC with chloroform as the mobile phase and UV detection .
Q. What are the critical parameters in chromatographic characterization of GMS to ensure batch consistency?
Key parameters include:
- Column selection : C18 or polar silica columns for fatty acid separation .
- Detection : Refractive index for glycerol ; UV (205 nm) for unsaturated fatty acids .
- System suitability : Relative standard deviation (RSD) ≤2.0% for peak areas and retention times .
- Sample preparation : Dissolve GMS in hot chloroform or THF to prevent crystallization .
Q. How do manufacturing processes affect the compositional variability of GMS?
GMS is synthesized via glycerolysis of triglycerides or esterification of glycerol with stearoyl chloride, yielding mixtures of mono-, di-, and triacylglycerols with variable stearate/palmitate ratios . Process parameters (e.g., reaction temperature, catalyst type) influence monoglyceride yield (40–90%) and polymorphic forms (α or β). Researchers must characterize raw material sources (plant vs. animal) and employ purification steps (e.g., molecular distillation) to standardize inputs .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize GMS-based lipid nanoparticle formulations for enhanced drug delivery?
DoE (e.g., Box-Behnken or factorial designs) identifies critical factors like GMS concentration, surfactant ratio (e.g., PEG 100 stearate), and homogenization speed. For example, in abiraterone acetate-loaded nanoparticles, DoE revealed that 15% GMS and 2:1 surfactant ratio maximized particle size (180 nm) and entrapment efficiency (92%) . Response surface models can predict optimal conditions for stability, bioavailability, and drug release .
Q. What methodologies resolve contradictions in reported emulsification efficiencies of GMS across studies?
Discrepancies arise from grade variability (40-55% vs. 90% monoglycerides) and polymorphic forms. To reconcile
Q. How do polymorphic forms (α and β) of GMS influence functionality in sustained-release matrices?
The α-form (metastable) disperses rapidly, enabling burst release, while the β-form (thermodynamically stable) provides sustained release due to tighter crystalline packing . Techniques like hot-melt extrusion or solvent evaporation can stabilize the β-form. X-ray diffraction (XRD) and FTIR differentiate polymorphs, guiding formulation design for target release profiles .
Q. What strategies mitigate batch-to-batch variability in GMS when used as a co-emulsifier?
Q. How does toxicological data integration from structural analogs inform GMS safety in novel drug delivery systems?
Structural analogs like glyceryl monooleate (GMO) share core ester groups but differ in fatty acid chain unsaturation. Read-across studies using OECD guidelines can extrapolate genotoxicity or irritation data from GMO to GMS, provided purity (>90%) and impurity profiles (e.g., residual glycerin <6%) align .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
